N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-9-6-11(17-20-9)15(19)16-7-12(18)14-3-2-13(22-14)10-4-5-21-8-10/h2-6,8,12,18H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVUZHPQIFKNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide, with the CAS number 2319897-88-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other relevant biological interactions.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The compound features a bithiophene moiety, which contributes to its electronic properties and potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 334.4 g/mol |
| Molecular Formula | C15H14N2O3S2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including the compound . Isoxazole derivatives are known to regulate immune functions and exhibit anti-inflammatory effects. For instance, one study reported that related compounds inhibited foot pad edema induced by carrageenan in Wistar rats, correlating with reduced serum levels of TNF-α and histological changes indicating less damage to mast cells and macrophage infiltration .
Key Findings:
- Inhibition of Inflammation : The compound demonstrated significant inhibition of inflammatory responses in animal models.
- Regulation of Cytokines : It was observed that isoxazole derivatives can modulate cytokine production, impacting both pro-inflammatory and anti-inflammatory pathways.
Anticancer Properties
The anticancer activity of isoxazole derivatives has been explored in various contexts. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .
Case Study:
In a study assessing the anticancer potential of similar isoxazole compounds, it was found that they effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for therapeutic development .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Caspase Activation : Induction of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Alteration in cytokine profiles affecting immune responses.
- Inhibition of Kinases : Potential interactions with specific kinases involved in cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and related isoxazole-carboxamide derivatives:
Pharmacological Implications (Inferred from Structural Features)
- Bithiophene Derivatives: The [2,3'-bithiophen]-5-yl group in the target compound and its dimethylisoxazole analog may enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors. The hydroxyethyl linker could improve solubility compared to non-hydroxylated analogs like the furan-substituted derivative .
- Nitropyridine (SI10) : The nitro group could act as an electron-withdrawing group, influencing electronic properties and reactivity in drug-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
